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molecular formula C16H17NO2 B132753 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde CAS No. 114393-97-4

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Cat. No. B132753
M. Wt: 255.31 g/mol
InChI Key: NTSWGSRJHHXHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511148B2

Procedure details

10 g of 5-ethyl-2-pyridine ethanol, 10.2 ml triethylamine and 75 ml toluene are added to the round bottom assembly at ambient temperature. Thereafter 6.16 ml methane sulfonyl chloride are added via dropping funnel in 1 hour. The reaction mixture is stirred at ambient temperature for 1 hour and then washed with water. To the toluene layer are added 22.6 ml PEG200, 13.6 g potassium carbonate and 12 g 4-hydroxy benzaldehyde and the reaction mixture stirred for 4 hours at 80° C. The reaction mixture is cooled to ambient temperature and washed with 1 N alkali followed by water. Toluene is distilled off to obtain 4[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil to which are added methanol, pyrrolidine followed by 2,4-thiazolidinedione. The reaction mixture is stirred at 50° C. for 6 hours and then cooled to 10° C. Stirring is continued at 10° C. for 2 hours and the mixture filtered to obtain 5-[4[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methenyl-2,4-thiazolidinedione. The wet cake is washed with Methanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][OH:11])=[N:7][CH:8]=1)[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=[O:21].[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:27]2[CH:28]=[CH:29][C:24]([CH:30]=[O:21])=[CH:25][CH:26]=2)=[N:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)CCO
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.16 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
To the toluene layer are added 22.6 ml PEG200, 13.6 g potassium carbonate and 12 g 4-hydroxy benzaldehyde
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 4 hours at 80° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to ambient temperature
WASH
Type
WASH
Details
washed with 1 N
DISTILLATION
Type
DISTILLATION
Details
Toluene is distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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